molecular formula C12H22O4 B113493 [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate CAS No. 1402543-99-0

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate

Cat. No. B113493
CAS RN: 1402543-99-0
M. Wt: 230.3 g/mol
InChI Key: BWZMJRSMHQDFIT-AEJSXWLSSA-N
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Description

This compound, also known as L-Menthyl 2,2-Dihydroxyacetate, is a white particle . It is used as a reagent in the synthesis of Lamivudine, a potent nucleoside reverse transcriptase inhibitor used for the treatment of chronic hepatitis B . It is also used as a reagent in the synthesis of 4-acetoxy-3-hydroxyethylazetidin-2-one, a key intermediate for the preparation of penem and carbapenem antibiotics .


Molecular Structure Analysis

The molecular formula of this compound is C12H22O4 . The molecular weight is 230.3 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or a molecular modeling software.


Physical And Chemical Properties Analysis

This compound has a melting point of 76-78°C and a boiling point of 320°C . It has a density of 1.09 and is soluble in methanol . It is sensitive to air .

Safety and Hazards

This compound is classified as dangerous with hazard statements H318, H373, and H411 . This means it can cause serious eye damage, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZMJRSMHQDFIT-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C(O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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